REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][NH2:4].[CH:5]1[C:14]2[CH:13]=[CH:12][CH:11]=[C:10]([S:15](Cl)(=[O:17])=[O:16])[C:9]=2[CH:8]=[CH:7][N:6]=1.CO.C(Cl)(Cl)Cl>C(Cl)(Cl)Cl>[NH2:1][CH2:2][CH2:3][NH:4][S:15]([C:10]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:14]=2[CH:13]=[CH:12][CH:11]=1)(=[O:16])=[O:17] |f:2.3|
|
Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
NCCN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixed solution was stirred at a temperature of 20° C. to 25° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was extracted with a 10% aqueous hydrochloric acid solution
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform layer extracted
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous potassium carbonate
|
Type
|
DISTILLATION
|
Details
|
Then the chloroform was distilled from the chloroform layer
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCNS(=O)(=O)C=1C=2C=CN=CC2C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |